5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chloro-substituted methoxybenzamide core linked to a triazolopyridazine moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the chlorination of 2-methoxybenzoic acid to obtain 5-chloro-2-methoxybenzoic acid. This is followed by the conversion of the acid to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with 4-amino-1,2,4-triazolo[4,3-b]pyridazine in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be fine-tuned to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the triazolopyridazine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce aldehydes or acids.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-27-17-8-4-13(20)10-15(17)19(26)22-14-5-2-12(3-6-14)16-7-9-18-23-21-11-25(18)24-16/h2-11H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESAGMLRLYDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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